4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine
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Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine involves several steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group. Subsequent steps involve the attachment of the oxazole and piperidine moieties through various coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, often using reagents like sodium methoxide or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, influencing their activity. This interaction can modulate various signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as those with different substituents at positions 2, 3, 6, 7, and 8. These compounds share the core structure but differ in their specific biological activities and applications. The unique combination of the cyclopropyl, oxazole, and piperidine groups in 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-17(13-26-14)10-24-8-6-15(7-9-24)12-27-20-5-4-19-22-18(16-2-3-16)11-25(19)23-20/h4-5,11,13,15-16H,2-3,6-10,12H2,1H3 |
InChI Key |
CPBRZNAMPVEMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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